molecular formula C5Cl2F3N B155018 3,5-Dichloro-2,4,6-trifluoropyridine CAS No. 1737-93-5

3,5-Dichloro-2,4,6-trifluoropyridine

Cat. No. B155018
Key on ui cas rn: 1737-93-5
M. Wt: 201.96 g/mol
InChI Key: PKSORSNCSXBXOT-UHFFFAOYSA-N
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Patent
US06960568B2

Procedure details

This compound was prepared from 3,5-dichloro-2,4,6-trifluoropyridine (24.5 g) by a procedure similar to that described for compound 2: yield, 23.7 g (98%); mp 110° C. (Lit., Chambers et al., J. Chem. Soc. 1964, 5634-5640 mp 112-113° C.).
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5634-5640
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:11])=[N:4][C:5]([F:10])=[C:6]([Cl:9])[C:7]=1F.[NH2:12]C1C(F)=C(F)N=C(F)C=1Cl>>[NH2:12][C:7]1[C:2]([Cl:1])=[C:3]([F:11])[N:4]=[C:5]([F:10])[C:6]=1[Cl:9]

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1F)Cl)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NC(=C1F)F)F)Cl
Step Three
Name
5634-5640
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=NC(=C1Cl)F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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